molecular formula C13H8ClNO4S B125196 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid CAS No. 156629-59-3

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid

Cat. No.: B125196
CAS No.: 156629-59-3
M. Wt: 309.73 g/mol
InChI Key: YXJBPPSCOPYQHY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid is an organic compound that features a nitro group, a chlorophenylthio group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom in the chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group and chlorophenylthio group can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylthioacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.

    4-Chlorothiophenol: Lacks the nitro and benzoic acid groups, simpler structure.

    3-Nitrobenzoic acid: Lacks the chlorophenylthio group, simpler structure.

Uniqueness

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the nitro group and the chlorophenylthio group allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJBPPSCOPYQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351656
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156629-59-3
Record name 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-mentioned ethyl 4-(4-chlorophenylthio)-3-nitrobenzoate (760 mg, 2.25 mmol) was dissolved in a mixture of ethanol (5 mL) and THF (10 mL). After addition of 2M aqueous sodium hydroxide (2.25 mL, 4.50 mmol), the mixture was stirred at room temperature for 4 hours and placed under reduced pressure to distill the solvent off. To the residue were added water (20 mL) and 2M aqueous hydrochloric acid until the mixture reached pH 2. The precipitated crystalline product was collected by filtration, washed successively with water (5 mL×3), a mixture (5 mL) of ethanol and water (1/4) and hexane (5 mL×2), and dried at 40° C. under reduced pressure, to obtain 703 mg (yield 100%) of the titled compound as a yellow crystalline product.
Name
ethyl 4-(4-chlorophenylthio)-3-nitrobenzoate
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Yield
100%

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